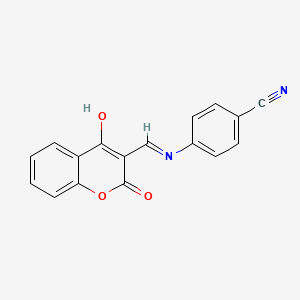![molecular formula C10H15N3O B2604707 2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol CAS No. 1602077-16-6](/img/structure/B2604707.png)
2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol” is a complex organic molecule that likely contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of “2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol” likely involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .科学的研究の応用
Synthesis and Characterization
2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol and its derivatives have been explored for their potential in synthesizing diastereomerically and enantiomerically pure compounds. The synthesis involves a ylide-based aza-Payne rearrangement, leading to an efficient process for preparing pyrrolidines with complete stereochemical fidelity. This method has been applied to sterically hindered aziridinols, showcasing its versatility in creating structurally complex nitrogen-containing compounds (Schomaker et al., 2007).
Biological Activity and Applications
The pyrimidine nucleus, a component of nucleic acids and vitamins, is known for a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects. Novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes have been synthesized, demonstrating promising antioxidant activities in various in vitro test systems. The structure-activity relationship revealed that the antioxidant potency is significantly influenced by the alkyl fragment attached to 2-(pyrimidin-2-yl)ethanol, indicating the potential for developing novel antioxidants (Rani et al., 2012).
DNA Binding and Nuclease Activity
Cu(II) complexes of tridentate ligands based on the pyrimidine structure have shown excellent DNA binding propensity and nuclease activity. These complexes facilitate minor structural changes in calf thymus DNA, suggesting groove and/or surface binding. Their DNA cleavage activity, enhanced in the presence of reducing agents, alongside low toxicity for cancer cell lines, points to their potential application in biochemical research and therapeutic interventions (Kumar et al., 2012).
Fluorescent Probing for RNA
Pyrrolo-C, an analog of the nucleoside cytidine, retains Watson-Crick base-pairing capacity and serves as a site-specific probe for RNA structure and dynamics due to its selective excitation and fluorescence quenching upon base-pairing. This feature allows for the monitoring of RNA/DNA complex formation and thermal denaturation of RNA duplexes, offering a versatile tool for studying RNA structure, dynamics, and function (Tinsley & Walter, 2006).
Complexation and Coordination Chemistry
The structure and reaction dynamics of compounds containing the pyrimidin-2-yl group have been explored, including their complexation with metals such as cadmium(II). These studies provide insights into the potential applications of these compounds in coordination chemistry and materials science, further expanding the utility of pyrimidine derivatives in scientific research (Hakimi et al., 2013).
将来の方向性
特性
IUPAC Name |
2-(1-pyrimidin-2-ylpyrrolidin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-7-3-9-2-6-13(8-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFJJXBKEXJBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCO)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2604624.png)
![4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2604626.png)
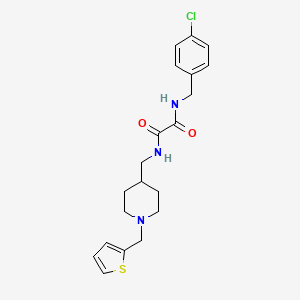
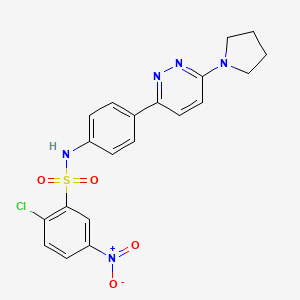
![Methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2604632.png)
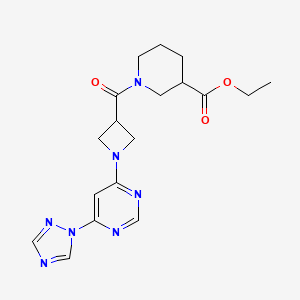
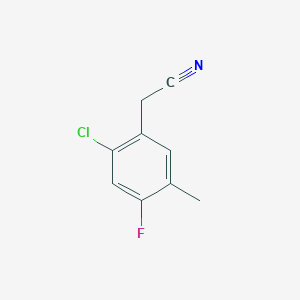
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2604639.png)
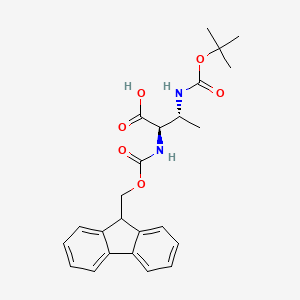
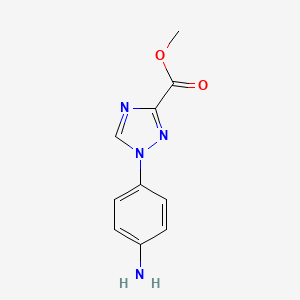
![3-[(3,4-dichlorophenyl)methyl]-8-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2604642.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2604644.png)
![2-Methyl-[1,1'-biphenyl]-3-amine](/img/structure/B2604646.png)
